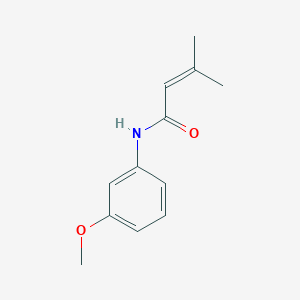![molecular formula C19H21N5OS B5654892 2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5654892.png)
2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide" is a compound of interest in the field of medicinal chemistry and drug design due to its potential biological activities. The molecule incorporates elements of indene, thiazole, and triazole, which are common motifs in pharmaceutical agents because of their diverse therapeutic properties.
Synthesis Analysis
The synthesis of related triazole derivatives involves various strategies, including the condensation reactions of acetyl derivatives with different amino or thio compounds. For instance, Wang et al. (2010) discussed the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, highlighting the importance of spectral data in confirming the structures of such compounds (Huicheng Wang, Rong-Shan Li, Hong-Ru Dong, & Heng-Shan Dong, 2010).
Molecular Structure Analysis
The determination of molecular structures is crucial for understanding the pharmacological potential of a compound. Techniques such as NMR, IR, MS, and X-ray crystallography are typically employed. For example, the structure of similar acetamide derivatives was established using MS, IR, CHN, and 1H NMR spectral data by Wang et al. (2010), providing insights into the molecular arrangement and potential interaction sites for biological activity.
Chemical Reactions and Properties
Compounds containing triazole rings are known for their versatility in chemical reactions, including cycloaddition, nucleophilic substitution, and electrophilic addition. These reactions are pivotal for modifying the chemical structure to enhance biological activity or solubility. The antimicrobial activity of triazole derivatives, as synthesized and evaluated by Liao et al. (2017), illustrates the chemical reactivity's role in achieving desired biological properties (G. Liao, Xia Zhou, W. Xiao, Yan Xie, & Linhong Jin, 2017).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, significantly influence its pharmacokinetic behaviors. These properties are determined using various analytical techniques, and adjustments in the chemical structure can be made to optimize these characteristics for better drug formulation.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity (pKa), reactivity, and stability, are critical for the compound's biological activity and stability. The pKa values, for instance, affect the compound's ionization state in physiological conditions, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Studies like the one by Duran and Canbaz (2013) on the pKa determination of thiadiazol derivatives contribute valuable information for optimizing the pharmacological profile of similar compounds (M. Duran & M. Canbaz, 2013).
Propiedades
IUPAC Name |
2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-3-17-21-11(2)18(26-17)19-22-16(10-15(20)25)23-24(19)14-8-12-6-4-5-7-13(12)9-14/h4-7,14H,3,8-10H2,1-2H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPOPWXRQZCCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C2=NC(=NN2C3CC4=CC=CC=C4C3)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide](/img/structure/B5654823.png)
![5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5654828.png)
![N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide](/img/structure/B5654834.png)
![3-[(2-{1-[3-(4-fluorophenyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654840.png)

![ethyl 4-(4-fluorophenyl)-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B5654851.png)
![5-[(benzylthio)methyl]-2-methoxybenzoic acid](/img/structure/B5654856.png)
![isopropyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5654860.png)


![1-[(4-ethoxyphenyl)sulfonyl]indoline](/img/structure/B5654901.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylbenzamide](/img/structure/B5654912.png)
![2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654926.png)
![3-{[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5654930.png)